2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-16-3-2-13(12-19-16)17(21)20-10-6-15(7-11-20)23-14-4-8-18-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVYDRMOFPSIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine has several applications in scientific research:
Biology: Investigated for its potential as a ligand for neuronal nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a ligand for neuronal nicotinic acetylcholine receptors, it may modulate the activity of these receptors, affecting neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A. Substituted Pyridine Derivatives ()
Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share a pyridine backbone but differ in substituents. Key distinctions include:
- Halogen substituents (Cl, Br) : Increase molecular weight (466–545 g/mol) and polarity, enhancing antimicrobial activity .
- Nitro (-NO₂) groups: Electron-withdrawing effects reduce electron density on the pyridine ring, altering reactivity compared to the electron-donating methoxy group in the target compound.
- Methoxy derivatives (): Smaller molecular weights (245–303 g/mol) due to simpler substituents, improving solubility but reducing target engagement complexity.
B. Piperidine-Linked Heterocycles ()
- Cmpd 19 (): Features a furo[3,2-c]pyridin-4-yloxy group instead of pyridin-4-yloxy. The fused furan ring enhances rigidity and may improve binding to dopamine D1 receptors .
- Letermovir (): Contains a piperazine ring and trifluoromethyl group, contributing to its antiviral activity against cytomegalovirus (CMV). Its higher molecular weight (572.55 g/mol) and polar groups improve solubility compared to the target compound .
C. Dopamine D1 Receptor Agonists ()
Compounds like Cmpd 7 (6-(4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-5-methylpyrazin-2-amine) and Cmpd 46 (thieno[2,3-c]pyridine derivative) highlight the importance of:
- Aromatic ether linkages : Critical for receptor interaction.
- Methyl/methoxy groups : Fine-tune lipophilicity and bioavailability.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Analogues
Key Observations :
Molecular Weight : The target compound (~450 g/mol) falls between smaller pyridine derivatives (245–303 g/mol) and complex agents like letermovir (572.55 g/mol). Higher weights may reduce bioavailability but improve target affinity.
Substituent Effects :
- Methoxy groups enhance lipophilicity compared to halogens (Cl, Br) or nitro groups.
- Piperidine-carbonyl vs. piperazine (Letermovir): Piperazine’s basic nitrogen may improve solubility.
Bioactivity : Antimicrobial activity in halogenated pyridines () contrasts with receptor-targeted effects in dopamine agonists ().
Biological Activity
Overview
2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring, a piperidine moiety, and various functional groups that contribute to its pharmacological properties. The synthesis and biological evaluation of this compound reveal insights into its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is with a molecular weight of approximately 312.36 g/mol. The compound's structure includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
- Methoxy group : An ether functional group that enhances solubility and biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be linked to its potential therapeutic effects in various diseases.
- Receptor Binding : It may interact with certain receptors in the body, modulating their activity and influencing physiological responses.
Pharmacological Studies
Several studies have investigated the pharmacological properties of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Preliminary results suggest that it has activity against certain bacterial strains, although further studies are needed to quantify this effect .
Anticancer Efficacy
A notable study focused on the anticancer efficacy of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine against human breast cancer cell lines (MDA-MB-231 and MCF-7). The study utilized various concentrations of the compound to assess cell viability using the Cell Counting Kit-8 assay. Results indicated a dose-dependent inhibition of cell proliferation, with notable selectivity for cancer cells over non-cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
These findings support the hypothesis that this compound may serve as a lead structure for developing novel anticancer therapies.
Enzyme Interaction Studies
Another research effort explored the interaction of this compound with specific enzymes involved in metabolic pathways. The study revealed that it acts as a reversible inhibitor with competitive behavior, suggesting its potential utility in regulating metabolic processes related to cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperidine-pyridine hybrids typically involves coupling reactions, such as the condensation of activated carbonyl intermediates with substituted piperidines. For example, dichloromethane and NaOH are commonly used as solvents and bases, respectively, for nucleophilic substitutions . Optimization includes controlling reaction temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and purification via column chromatography with solvents like ethyl acetate/hexane mixtures . Yield improvements may require iterative adjustments of catalytic conditions (e.g., p-toluenesulfonic acid in ).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Utilize a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks to confirm the presence of methoxy, pyridinyl, and piperidine carbonyl groups.
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS.
- HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at –20°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodological Answer :
- Physicochemical Properties : Calculate logP (lipophilicity), polar surface area (PSA), and solubility using tools like SwissADME or Molinspiration.
- ADMET Prediction : Use QikProp (Schrödinger) to assess absorption, CYP450 inhibition, and blood-brain barrier penetration.
- Docking Studies : Model interactions with target proteins (e.g., kinases) via AutoDock Vina, focusing on hydrogen bonding with the pyridine and methoxy groups .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR shifts with literature analogs (e.g., 4-methoxypyridin-2-ylamine in ).
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidine ring protons) .
Q. How can the compound’s pharmacological potential be evaluated in vitro?
- Methodological Answer :
- Target Screening : Perform high-throughput assays against receptor panels (e.g., GPCRs, ion channels).
- Enzyme Inhibition : Measure IC50 values for relevant enzymes (e.g., PDE inhibitors) using fluorogenic substrates.
- Cytotoxicity : Test against cell lines (e.g., HEK293, HepG2) via MTT assays, comparing to reference drugs .
Q. What analytical techniques optimize detection limits in trace-level quantification?
- Methodological Answer :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive quantification in biological matrices.
- Method Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects using FDA guidelines.
- Internal Standards : Use deuterated analogs (e.g., d4-methoxy derivatives) to correct for ionization variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
